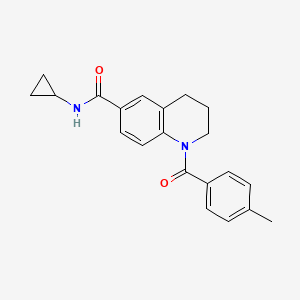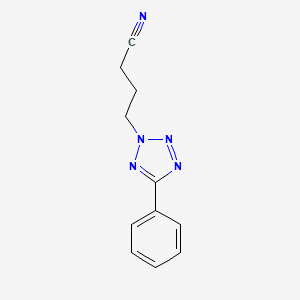
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide, also known as DMBQ, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMBQ is a benzamide derivative that has been synthesized using various methods and has shown promising results in various in vitro and in vivo studies.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes, including HDACs, MMPs, and PARPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the expression of various oncogenes, including c-Myc, Bcl-2, and survivin. In Alzheimer's disease, this compound has been shown to reduce the expression of beta-secretase and gamma-secretase, which are enzymes involved in the production of beta-amyloid plaques. In Parkinson's disease, this compound has been shown to increase the expression of various antioxidant enzymes, including SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized using various methods. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide. One of the directions is to explore the potential of this compound in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in various in vitro and in vivo studies. This compound has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of this compound can be achieved using various methods, and its high potency and selectivity make it a valuable tool for lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has been reported using various methods. One of the most commonly used methods involves the condensation of 2-hydroxy-3-quinolinecarboxaldehyde with 2,4-dimethylaniline in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with 2-methylbenzoyl chloride to obtain this compound. Other methods include the use of different starting materials and reagents, such as 2-hydroxy-3-quinolinecarbonitrile and 2,4-dimethylbenzoyl chloride.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-24(19(3)14-17)28(26(30)22-10-6-4-8-18(22)2)16-21-15-20-9-5-7-11-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBSYYMXDVTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)







![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)


